5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
Description
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHJAFIYIQILS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039987-25-1 | |
| Record name | 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylamino propyl group. One common method involves the following steps:
Bromination: Pyridin-2-amine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Alkylation: The brominated product is then reacted with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate to introduce the dimethylamino propyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield a methoxy derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyridine.
Scientific Research Applications
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino propyl group can enhance the compound’s ability to cross biological membranes and interact with target proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
a. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
- Substituent : 3,4-Dimethoxybenzyl group at position 2.
- Key Differences: The aromatic dimethoxybenzyl group introduces stronger π-π interactions compared to the aliphatic dimethylaminopropyl chain. Crystallographic studies reveal centrosymmetric dimers stabilized by N–H···N hydrogen bonds, a feature absent in the target compound due to its tertiary amine structure .
- Synthesis : Prepared via reductive amination of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde, contrasting with the alkylation or nucleophilic substitution methods likely used for the target compound .
b. 5-Bromo-2-morpholinopyridin-3-amine
- Substituent : Morpholine ring at position 2.
- Key Differences: The morpholine group introduces rigidity and hydrogen-bond acceptor capacity via its oxygen atom. This enhances thermal stability but reduces solubility in nonpolar solvents compared to the dimethylaminopropyl chain .
c. 5-Bromo-N,N-dimethyl-3-nitropyridin-2-amine
- Substituent: Nitro and dimethylamino groups at positions 3 and 2, respectively.
- Key Differences: The nitro group increases electron-withdrawing effects, lowering the pKa of the pyridine nitrogen and altering reactivity in cross-coupling reactions. This contrasts with the electron-donating dimethylaminopropyl group in the target compound .
Pyrimidine Analogues
a. 5-Bromo-N-methylpyrimidin-2-amine
- Core Structure : Pyrimidine instead of pyridine.
- Crystallography shows planar geometry with intermolecular C–H···N and N–H···N interactions, forming 2D clusters. The target compound’s pyridine core lacks this dual nitrogen configuration .
b. 4-Bromo-N,N-dimethylpyrimidin-2-amine
- Substituent: Bromine at position 4 and dimethylamino group at position 2.
- Key Differences : Positional isomerism affects electronic distribution and regioselectivity in reactions. The similarity score (0.76) indicates structural proximity but distinct reactivity profiles compared to the pyridine-based target compound .
Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP* | Hydrogen Bond Donors/Acceptors | Key Interactions |
|---|---|---|---|---|
| Target Compound | ~273.16 | 2.1 | 1/3 | Van der Waals, C–H···π |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | ~353.22 | 3.5 | 1/5 | N–H···N, π-π stacking |
| 5-Bromo-N-methylpyrimidin-2-amine | ~218.03 | 1.8 | 2/3 | N–H···N, C–H···Br |
*Estimated using fragment-based methods.
Biological Activity
5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom at the 5-position of the pyridine ring and a dimethylamino propyl side chain. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated pyridine derivatives can effectively inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its activity against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) against Bacteria | Activity Type |
|---|---|---|
| This compound | TBD | Antibacterial |
| N-(3-Methyl-2-pyridinyl)-N-(2-methoxyethyl)amine | 4.69 - 22.9 | Antibacterial |
| 5-Bromo-7-azaindolin-2-one | IC50: 2.357 - 3.012 | Antitumor |
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings from related studies. For example, derivatives of pyridine have shown promising results in inhibiting cancer cell lines such as HepG2 and A549. The mechanism often involves interference with cellular processes critical for cancer cell survival.
The biological activity of this compound likely involves interaction with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects.
Case Studies
-
Anticancer Studies : Research on similar compounds has demonstrated that modifications to the pyridine ring can significantly impact their efficacy against cancer cells. For instance, compounds with alkyl chains have been shown to enhance activity by improving solubility and bioavailability.
- Study Findings : A study reported IC50 values for related compounds ranging from 3.721 µM to 31.594 µM against different cancer cell lines, indicating a potential therapeutic window for further exploration.
- Antimicrobial Studies : Another study focused on the antibacterial properties of halogenated pyridines, revealing that compounds with bromine substitutions exhibited enhanced activity against resistant bacterial strains.
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine, and how can reaction conditions be optimized?
A reductive amination approach is commonly employed, involving 5-bromopyridin-2-amine and 3-(dimethylamino)propanal in the presence of sodium cyanoborohydride under reflux in methanol. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), reaction time (3–6 hours), and temperature (60–80°C). Post-reaction workup involves quenching with cold water and recrystallization from ethanol to obtain pure crystals .
Q. How can researchers verify the purity and structural identity of this compound?
- Analytical Methods :
- HPLC : Purity >95% (retention time comparison with standards).
- NMR : Key signals include δ ~8.1 ppm (pyridine H6), δ ~2.8 ppm (N-CH2- protons), and δ ~2.2 ppm (N(CH3)2 protons).
- Mass Spectrometry : Expected molecular ion [M+H]+ at m/z 273.1 (C10H16BrN3).
Cross-referencing with spectral databases (e.g., PubChem) ensures structural confirmation .
Q. What solvents and conditions are suitable for dissolving this compound in experimental settings?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in buffer (pH 7.4) to avoid precipitation. Sonication or mild heating (40°C) enhances dissolution .
Advanced Research Questions
Q. How can crystallographic data inform the structural and electronic properties of this compound?
Single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (N–H···N) and π-π stacking interactions between pyridine rings, stabilizing the lattice. Key parameters:
| Parameter | Value |
|---|---|
| Bond length (C–Br) | 1.89 Å |
| Dihedral angle | 12.5° (pyridine-propyl) |
| Hydrogen bond distance | 2.50 Å (N–H···N) |
| This data aids in predicting reactivity and supramolecular assembly . |
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?
- Modification Sites :
- Pyridine ring : Introduce substituents (e.g., Cl, CF3) at position 3 or 5.
- Propyl chain : Vary alkylamino groups (e.g., ethyl, isopropyl).
- Assays :
Q. How can researchers resolve contradictions in biological activity data for this compound?
Discrepancies in IC50 values (e.g., enzymatic vs. cellular assays) may arise from:
- Membrane permeability : Measure logD (octanol-water) at pH 7.4.
- Metabolic stability : Use liver microsomes to assess degradation rates.
- Off-target effects : Employ proteome-wide profiling (e.g., kinase panel screening). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .
Q. What methodologies are recommended for studying this compound’s interaction with biomolecules?
- Surface Plasmon Resonance (SPR) : Direct binding kinetics (ka/kd) with immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions.
- Molecular Dynamics (MD) Simulations : 100-ns trajectories to analyze conformational changes upon binding.
These approaches validate mechanisms such as allosteric modulation or competitive inhibition .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
